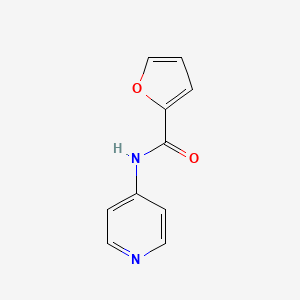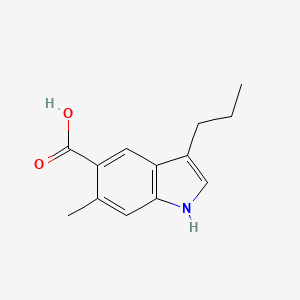
2-bromo-6-(2-fluoropropan-2-yl)pyridine
Vue d'ensemble
Description
2-Bromo-6-(2-fluoropropan-2-yl)pyridine, also known as 2-BFP, is a heterocyclic compound that has been widely studied due to its unique properties and potential applications in scientific research. It is a colorless, crystalline solid that can be synthesized from the reaction of bromoacetyl chloride and 2-fluoropropan-2-ol. 2-BFP is a versatile compound that has been used as a building block for synthesizing various organic compounds, as well as in various research applications.
Applications De Recherche Scientifique
2-bromo-6-(2-fluoropropan-2-yl)pyridine has a wide range of applications in scientific research. It has been used as a building block for the synthesis of various organic compounds, such as pyridines, amines, and sulfonamides. It has also been used as a precursor for the synthesis of novel compounds with potential therapeutic applications. In addition, 2-bromo-6-(2-fluoropropan-2-yl)pyridine has been used in the synthesis of various polymers, as well as in the synthesis of compounds with potential applications in the fields of materials science and nanotechnology.
Mécanisme D'action
The mechanism of action of 2-bromo-6-(2-fluoropropan-2-yl)pyridine is not well understood. However, it is believed that the fluorine atom in the compound is responsible for its unique properties and potential applications. The fluorine atom is thought to interact with other molecules in the system, resulting in the formation of new chemical bonds and the formation of various complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-bromo-6-(2-fluoropropan-2-yl)pyridine are not well understood. However, it has been suggested that the compound may have a role in modulating the activity of certain enzymes, as well as in regulating the expression of certain genes. In addition, 2-bromo-6-(2-fluoropropan-2-yl)pyridine has been suggested to have anti-inflammatory, anti-fungal, and anti-bacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-bromo-6-(2-fluoropropan-2-yl)pyridine in lab experiments is its versatility. It can be used as a building block for the synthesis of various organic compounds, as well as for the synthesis of novel compounds with potential therapeutic applications. In addition, 2-bromo-6-(2-fluoropropan-2-yl)pyridine is relatively easy to synthesize and can be isolated in high yields. However, one limitation of using 2-bromo-6-(2-fluoropropan-2-yl)pyridine in lab experiments is that it is not very stable and can degrade over time.
Orientations Futures
There are a number of potential future directions for 2-bromo-6-(2-fluoropropan-2-yl)pyridine research. These include further exploration of its biochemical and physiological effects, as well as the development of new synthetic methods for its synthesis. In addition, further research into the potential therapeutic applications of 2-bromo-6-(2-fluoropropan-2-yl)pyridine is warranted, as well as further exploration of its potential applications in materials science and nanotechnology. Finally, further research into the mechanism of action of 2-bromo-6-(2-fluoropropan-2-yl)pyridine is necessary in order to better understand its unique properties and potential applications.
Propriétés
IUPAC Name |
2-bromo-6-(2-fluoropropan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-8(2,10)6-4-3-5-7(9)11-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICLCJOOPLSQCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=CC=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amine](/img/structure/B6619254.png)
![tert-butyl N-[(4S)-4-aminopentyl]carbamate](/img/structure/B6619265.png)
![tert-butyl N-[(4R)-4-aminopentyl]carbamate](/img/structure/B6619270.png)
![tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate](/img/structure/B6619277.png)
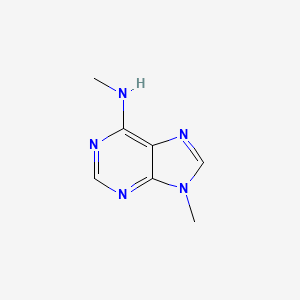
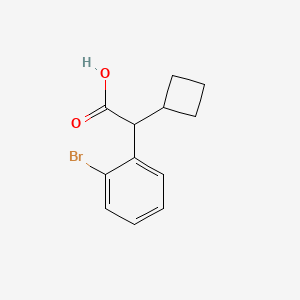
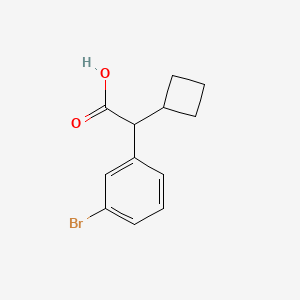

![1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine](/img/structure/B6619332.png)


